2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine
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Overview
Description
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine is an organic compound with the molecular formula C10H13FN2 It is a derivative of hydrazine, characterized by the presence of a fluorophenyl group and a dimethylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine typically involves the condensation of 4-fluoroacetophenone with 1,1-dimethylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic receptors, while the hydrazine moiety can form reactive intermediates that participate in various biochemical pathways. These interactions can lead to the modulation of biological activities, making the compound of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Fluorophenyl)ethylidene]hydrazinecarbothioamide
- N’-(1-(4-Fluorophenyl)ethylidene)-2-thiophenecarbohydrazide
Comparison
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine is unique due to the presence of the dimethylhydrazine moiety, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
5757-96-0 |
---|---|
Molecular Formula |
C10H13FN2 |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)ethylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C10H13FN2/c1-8(12-13(2)3)9-4-6-10(11)7-5-9/h4-7H,1-3H3 |
InChI Key |
OARPCZQIXBAAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C)C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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